molecular formula C36H51ClN4O10 B10857097 Maytansinoid B

Maytansinoid B

Cat. No.: B10857097
M. Wt: 735.3 g/mol
InChI Key: RHTUVJPQKKNTNZ-UXPCMDIXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Maytansinoid B can be synthesized through a series of chemical reactions involving the modification of the parent compound, maytansine. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps, such as chromatography and crystallization, to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Maytansinoid B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions are modified maytansinoid derivatives with enhanced cytotoxicity and improved binding affinity to antibodies. These derivatives are often used in the development of ADCs for targeted cancer therapy .

Scientific Research Applications

Maytansinoid B has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Maytansinoid B is often compared with other cytotoxic compounds used in ADCs, such as:

This compound is unique due to its high potency and ability to be conjugated to antibodies, making it a valuable tool in targeted cancer therapy .

Properties

Molecular Formula

C36H51ClN4O10

Molecular Weight

735.3 g/mol

IUPAC Name

[(1S,2R,3S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methylamino)propanoyl]amino]propanoate

InChI

InChI=1S/C36H51ClN4O10/c1-20-11-10-12-27(48-9)36(46)19-26(49-34(45)39-36)21(2)32-35(4,51-32)28(50-33(44)22(3)40(6)29(42)13-14-38-5)18-30(43)41(7)24-16-23(15-20)17-25(47-8)31(24)37/h10-12,16-17,21-22,26-28,32,38,46H,13-15,18-19H2,1-9H3,(H,39,45)/b12-10+,20-11+/t21-,22+,26+,27-,28+,32+,35?,36+/m1/s1

InChI Key

RHTUVJPQKKNTNZ-UXPCMDIXSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H](C4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCNC)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCNC)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

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